2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline
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Description
The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Scientific Research Applications
Antitumor Agents
Quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines. For instance, the derivative N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibits remarkable biological activity, nearly equal to that of the control gefitinib, showing potential as an antitumor agent (Li et al., 2020).
Antifungal and Antibacterial Activities
Synthesized quinazoline derivatives, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, have shown significant antifungal activity against the fungus Aspergillus flavus and antibacterial activity against Pseudomonas bacteria. This highlights their potential in developing new antimicrobial agents (Kale & Durgade, 2017).
Serotonin Receptor Ligands
Compounds with the quinazoline scaffold have been evaluated as novel potent ligands for the 5-HT2A receptor. For example, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine has shown selective and high affinity for the 5-HT2A receptor, indicating potential applications in neuropsychiatric disorder treatments (Deng et al., 2015).
Pharmaceutical Stability
Studies on the stability of quinazoline-4(3H)-one derivatives under stress conditions have been conducted. For instance, the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one was analyzed, revealing its resilience to various aggressive environmental factors except for hydrolysis in an alkaline environment. This research is crucial for the development and regulatory approval of pharmaceutical substances (Gendugov et al., 2021).
Antibacterial Activity of Terazosin Derivatives
Terazosin hydrochloride, derived from quinazoline, showed notable antibacterial activity against various bacteria strains, suggesting its potential utility in addressing bacterial infections (Kumar et al., 2021).
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-10-12-19(13-11-18)24-20-6-2-4-8-22(20)27-25(28-24)30-16-14-29(15-17-30)23-9-5-3-7-21(23)26/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJPQRSYMGZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline |
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